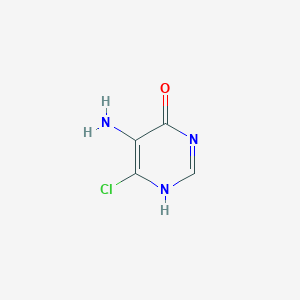![molecular formula C7H6ClN3S B7722272 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722272.png)
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and a methylsulfanyl group at the 2nd position on the pyrrolo[2,3-d]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the chlorination of carbonyl compounds with phosphorus oxychloride to obtain dichloro pyrimidine rings. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate, followed by treatment with POCl3 and NH3 .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis techniques. This approach has been shown to be robust and efficient, allowing for the preparation of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, potassium osmate hydrate, sodium periodate, and POCl3. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the terminal double bond can yield aldehyde groups, while nucleophilic aromatic substitution can introduce various substituents onto the pyrrolo[2,3-d]pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Antidiabetic Research: Pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme, demonstrating potential as antidiabetic agents.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases by binding to their active sites, leading to the downregulation of Bcl-2 activity and the induction of apoptosis in cancer cells . The compound’s ability to induce cell cycle arrest and apoptosis is mediated through the activation of proapoptotic proteins such as caspase-3 and Bax .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methylsulfanyl group at the 2nd position.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds such as 2-bromo, 2-chloro, and 2-fluoro derivatives exhibit similar biological activities but differ in their halogen substituents.
Uniqueness
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of substituents enhances its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry research .
Eigenschaften
IUPAC Name |
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGBXZHIWVHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7722216.png)




![4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722269.png)



